molecular formula C12H11NO B13513890 1-(Quinolin-6-yl)prop-2-en-1-ol

1-(Quinolin-6-yl)prop-2-en-1-ol

Cat. No.: B13513890
M. Wt: 185.22 g/mol
InChI Key: DFEGQNQMLSMMOO-UHFFFAOYSA-N
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Description

1-(Quinolin-6-yl)prop-2-en-1-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a prop-2-en-1-ol group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Quinolin-6-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the condensation of quinoline-6-carbaldehyde with propargyl alcohol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Quinolin-6-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-6-ylprop-2-en-1-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 1-(quinolin-6-yl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products Formed

    Oxidation: Quinolin-6-ylprop-2-en-1-one.

    Reduction: 1-(Quinolin-6-yl)propan-1-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

1-(Quinolin-6-yl)prop-2-en-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of quinoline derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of dyes, catalysts, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(Quinolin-6-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(Quinolin-6-yl)prop-2-en-1-ol can be compared with other similar compounds such as:

    Quinolin-6-ylprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    Quinolin-6-ylprop-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    Quinolin-6-ylpropan-1-ol: Similar structure but with a saturated propyl chain instead of an unsaturated propenyl chain.

The uniqueness of this compound lies in its specific functional groups, which allow for a diverse range of chemical reactions and applications.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-quinolin-6-ylprop-2-en-1-ol

InChI

InChI=1S/C12H11NO/c1-2-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h2-8,12,14H,1H2

InChI Key

DFEGQNQMLSMMOO-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC2=C(C=C1)N=CC=C2)O

Origin of Product

United States

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